Glyceryl-d5 trioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triolein-d5 is a deuterium-labeled version of Triolein, a symmetrical triacylglycerol. It is composed of glycerol esterified with three oleic acid molecules, where the hydrogen atoms are replaced with deuterium. This compound is known for its strong antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triolein-d5 can be synthesized through enzymatic esterification. The process involves the reaction of glycerol with oleic acid in the presence of a lipase enzyme, such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to oleic acid of 1:3. The reaction typically takes about 8 hours .
Industrial Production Methods: In an industrial setting, Triolein-d5 can be produced using a similar enzymatic esterification process. The crude product is then purified using silica gel column chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Triolein-d5 undergoes various chemical reactions, including:
Oxidation: Triolein-d5 can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form glycerol and oleic acid.
Substitution: The ester bonds in Triolein-d5 can be hydrolyzed to form glycerol and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using water or aqueous solutions of acids or bases.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Glycerol and oleic acid.
Substitution: Glycerol and oleic acid.
Scientific Research Applications
Triolein-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and the role of triacylglycerols in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodiesel and other biofuels
Mechanism of Action
Triolein-d5 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It reduces the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, which is induced by reactive oxygen species produced in UVB-irradiated keratinocytes. This action helps in mitigating oxidative stress and inflammation .
Comparison with Similar Compounds
Trilinolein: Another triacylglycerol with linoleic acid instead of oleic acid.
Tristearin: A triacylglycerol with stearic acid.
Comparison:
Triolein-d5 vs. Trilinolein: Both compounds exhibit strong antioxidant properties, but Triolein-d5 is more effective in reducing MMP-1 upregulation.
Triolein-d5 vs. Tristearin: Triolein-d5 has better solubility and is more effective in reducing oxidative stress compared to Tristearin.
Triolein-d5 stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C57H104O6 |
---|---|
Molecular Weight |
890.5 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D |
InChI Key |
PHYFQTYBJUILEZ-JXYOTKSRSA-N |
Isomeric SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.